Synthesis Methods
The synthesis of 2-benzyl-5-fluoro-1H-1,3-benzodiazole typically involves several key steps:
The yield of this synthesis can vary but is often optimized through careful control of reaction parameters such as temperature, time, and concentration of reactants .
Molecular Structure
The molecular formula for 2-benzyl-5-fluoro-1H-1,3-benzodiazole is C14H12FN3. Its molecular structure features:
Types of Reactions
2-benzyl-5-fluoro-1H-1,3-benzodiazole can participate in various chemical reactions:
Typical reagents include:
Biological Activity and Mechanism
The mechanism of action for 2-benzyl-5-fluoro-1H-1,3-benzodiazole is primarily associated with its interaction with biological targets:
Studies have shown that fluorinated compounds often exhibit enhanced binding affinity and selectivity due to their unique electronic properties .
Physical Properties
Chemical Properties
Scientific Applications
2-benzyl-5-fluoro-1H-1,3-benzodiazole has several significant applications:
The benzimidazole nucleus emerged as a privileged scaffold in medicinal chemistry following the clinical success of early prototypes like thiabendazole (anthelmintic, 1960s) and omeprazole (antiulcer, 1980s). These drugs demonstrated the core’s versatility in targeting diverse biological pathways [1] [5]. By the early 2000s, systematic exploration of C2 and C5 substitutions gained momentum to overcome limitations of first-generation agents—particularly metabolic instability and target selectivity [6]. The integration of a benzyl group at C2 and fluorine at C5 represented a strategic evolution, combining steric optimization with electronic modulation. This approach aligned with the broader trend of leveraging fluorinated heterocycles to enhance drug-like properties, as evidenced by FDA-approved fluorinated drugs (e.g., sofosbuvir, avelumab) comprising >25% of new therapeutics [4] [9].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Compound | Substituents | Primary Indication | Year Approved |
---|---|---|---|
Thiabendazole | H (C2), H (C5) | Anthelmintic | 1967 |
Omeprazole | Methoxy (C5), Pyridyl (C2) | Antiulcer | 1988 |
Abemaciclib | Aminopyrimidine (C2) | Breast Cancer | 2017 |
2-Benzyl-5-fluoro-1H-1,3-benzodiazole (Investigational) | Benzyl (C2), F (C5) | Anticancer/Anti-inflammatory | N/A |
The pharmacophore of 2-benzyl-5-fluoro-1H-1,3-benzodiazole is defined by two critical modifications:
Table 2: Activity Modulation via C2/C5 Substituents in Benzimidazole Analogues
C2 Substituent | C5 Substituent | Target Affinity (IC₅₀, μM) | Key Interaction |
---|---|---|---|
Methyl | H | PARP-1: 12.4 ± 1.2 | Weak hydrophobic pocket binding |
Phenyl | H | VEGFR2: 8.7 ± 0.9 | Moderate π-π stacking |
Benzyl | H | PARP-1: 3.1 ± 0.4 | Enhanced van der Waals contacts |
Benzyl | F | CB2: 0.33 ± 0.06 | Fluorine-mediated H-bonding |
Naphthyl | F | VEGFR2: 0.21 ± 0.03 | Optimal steric fit; poor solubility |
Bis-benzimidazoles (e.g., Hoechst 33342) demonstrate the scaffold’s adaptability for DNA minor-groove binding, where the 5-fluoro group augments adenine-thymine base pair recognition [7].
Fluorine-Induced Electronic and Metabolic Effects
Benzyl Group as a Target Engagement Modulator
Synergistic Effects
The 2-benzyl-5-fluoro combination exhibits cooperativity:
Table 3: Physicochemical and Bioactivity Enhancements from Fluorine/Benzyl Synergy
Property | 2-Methyl-5-H | 2-Benzyl-5-H | 2-Benzyl-5-F |
---|---|---|---|
log P | 1.8 | 2.6 | 2.8 |
Metabolic t₁/₂ (h) | 1.9 | 4.1 | 6.2 |
VEGFR2 IC₅₀ (μM) | 12.9 | 4.3 | 0.9 |
CB2 Kᵢ (nM) | 420 | 210 | 86 |
Aqueous Solubility (μM) | 45 | 32 | 28 |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0